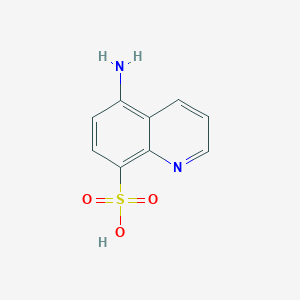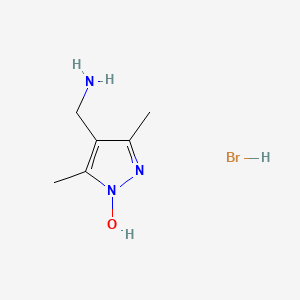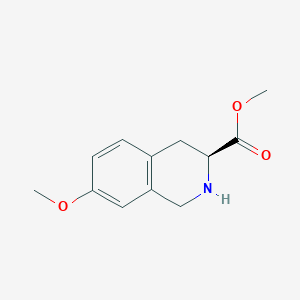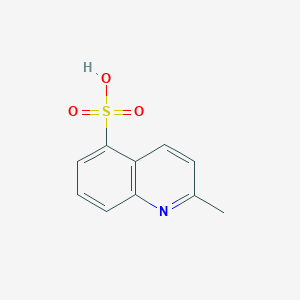
5-Aminoquinoline-8-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminoquinoline-8-sulfonic acid is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is a versatile and important scaffold in organic synthesis, medicinal chemistry, and industrial applications. The presence of both amino and sulfonic acid groups in its structure makes it a valuable intermediate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinoline-8-sulfonic acid can be achieved through several methods. One common approach involves the nitration of quinoline followed by reduction and sulfonation. For example, starting with 8-nitroquinoline, reduction using stannous chloride in ethanol can yield 8-aminoquinoline, which can then be sulfonated using sulfuric acid to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by sulfonation. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Aminoquinoline-8-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-8-sulfonic acid.
Reduction: Reduction of the nitro group in 8-nitroquinoline to form 8-aminoquinoline.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Stannous chloride in ethanol is commonly used for the reduction of nitro groups.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-8-sulfonic acid.
Reduction: 8-Aminoquinoline.
Substitution: Depending on the electrophile, various substituted quinoline derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
5-Aminoquinoline-8-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: Quinoline derivatives have shown potential as antimalarial, antibacterial, and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Aminoquinoline-8-sulfonic acid depends on its specific application. In medicinal chemistry, quinoline derivatives often act by interfering with the DNA replication process of pathogens or by inhibiting specific enzymes. The amino and sulfonic acid groups can enhance binding affinity to molecular targets, thereby increasing the compound’s efficacy .
Vergleich Mit ähnlichen Verbindungen
8-Aminoquinoline: A structural isomer with similar applications in organic synthesis and medicinal chemistry.
Quinoline-8-sulfonic acid: Lacks the amino group but is used in similar industrial applications.
8-Hydroxyquinoline-5-sulfonic acid: Contains a hydroxyl group instead of an amino group, used in antifungal and antibacterial applications.
Uniqueness: 5-Aminoquinoline-8-sulfonic acid is unique due to the presence of both amino and sulfonic acid groups, which provide a combination of reactivity and solubility that is advantageous in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
855833-34-0 |
|---|---|
Molekularformel |
C9H8N2O3S |
Molekulargewicht |
224.24 g/mol |
IUPAC-Name |
5-aminoquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H8N2O3S/c10-7-3-4-8(15(12,13)14)9-6(7)2-1-5-11-9/h1-5H,10H2,(H,12,13,14) |
InChI-Schlüssel |
AFVRYMPIZFJJIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11881052.png)
![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B11881055.png)

![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11881059.png)






